Ionization Behavior vs. N-Oxide and Ring-Thiol Isomers
6-(Sulfanylmethyl)pyridin-3-ol exhibits two ionizable groups: the 3-hydroxyl with an estimated pKa of approximately 8–10, and the sulfanylmethyl thiol with an estimated pKa of approximately 9–11, conferring pH-dependent speciation between neutral, monoanionic (phenolate), and dianionic forms . In contrast, the N-oxide isomer 3-(mercaptomethyl)pyridine 1-oxide lacks a phenolic –OH and instead presents a zwitterionic N-oxide functionality, while 4-Pyridinemethanol,3-mercapto- places the thiol directly on the aromatic ring (pKa estimated ~6-7 for aromatic thiols), resulting in a markedly different protonation profile at physiological pH [1]. This differential ionization directly impacts solubility, membrane permeability, and metal-coordination speciation.
| Evidence Dimension | Functional group pKa (estimated ranges) |
|---|---|
| Target Compound Data | pKa (–OH) ≈ 8–10; pKa (–CH2SH) ≈ 9–11 |
| Comparator Or Baseline | 3-(Mercaptomethyl)pyridine 1-oxide: zwitterionic N-oxide, no phenolic –OH; 4-Pyridinemethanol,3-mercapto-: aromatic –SH (pKa ≈ 6–7), –CH2OH (neutral) |
| Quantified Difference | Target compound provides two weakly acidic proton centers with overlapping ionization; N-oxide isomer lacks phenolic proton; ring-thiol isomer has more acidic thiol |
| Conditions | Estimated values based on class-level pKa of 3-hydroxypyridine and alkanethiol/benzenethiol analogs in aqueous solution at 25 °C |
Why This Matters
The overlapping pKa values of the –OH and –CH2SH groups in 6-(sulfanylmethyl)pyridin-3-ol create a narrow pH window where both groups can simultaneously participate in hydrogen bonding or metal coordination, a feature not available in the N-oxide or ring-thiol isomers.
- [1] Mass spectrometry of onium compounds—XI: Ionization potentials of hydroxy and mercapto pyridines. Organic Mass Spectrometry. 1973. View Source
